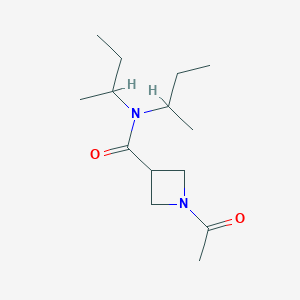![molecular formula C29H30N2O5 B6502580 3-(3,4-dimethoxyphenyl)-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one CAS No. 920440-69-3](/img/structure/B6502580.png)
3-(3,4-dimethoxyphenyl)-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one, commonly known as 3,4-DMPC, is a chemical compound that has been studied for its potential use in various scientific applications. It is a member of the class of compounds known as chromenes, which are characterized by the presence of a chromene ring system. 3,4-DMPC has been studied for its ability to interact with various biological systems, such as enzymes, proteins, and DNA.
Aplicaciones Científicas De Investigación
3,4-DMPC has been studied for its potential use in various scientific applications. It has been used in the study of enzymes and proteins, as well as in the study of DNA and RNA. It has also been studied for its potential use in drug delivery systems, as it has been found to interact with various biological systems. Additionally, 3,4-DMPC has been studied for its potential use in the study of cell signaling pathways and its potential role in the treatment of various diseases.
Mecanismo De Acción
3,4-DMPC has been found to interact with various biological systems, including enzymes, proteins, and DNA. It has been found to interact with enzymes by binding to their active sites, which can then lead to changes in their activity. It has also been found to interact with proteins and DNA by binding to their active sites, which can then lead to changes in their activity. Additionally, 3,4-DMPC has been found to interact with cell signaling pathways, which can then lead to changes in the activity of various proteins and enzymes.
Biochemical and Physiological Effects
3,4-DMPC has been found to have various biochemical and physiological effects. It has been found to interact with enzymes, proteins, and DNA, which can then lead to changes in their activity. Additionally, it has been found to interact with cell signaling pathways, which can then lead to changes in the activity of various proteins and enzymes. Furthermore, it has been found to have anti-inflammatory and antioxidant effects, as well as the potential to inhibit the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3,4-DMPC in laboratory experiments has several advantages. It is relatively easy to synthesize and isolate, and it is relatively stable in solution. Additionally, it has been found to interact with various biological systems, which makes it useful for the study of enzymes, proteins, and DNA. However, there are also some limitations to its use in laboratory experiments. It is relatively expensive, and it is not soluble in water, which can limit its use in some experiments.
Direcciones Futuras
The potential future directions for 3,4-DMPC are numerous. It has been found to interact with various biological systems, which could make it useful for the development of new drugs and drug delivery systems. Additionally, its anti-inflammatory and antioxidant effects could make it useful for the treatment of various diseases. Furthermore, its potential to inhibit the growth of certain types of cancer cells could make it useful for the development of new cancer treatments. Finally, its ability to interact with cell signaling pathways could make it useful for the study of various diseases and disorders.
Métodos De Síntesis
3,4-DMPC can be synthesized using a variety of methods. The most common method involves the reaction of 3,4-dimethoxybenzaldehyde and 4-phenylpiperazine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically conducted at room temperature, and the product can then be isolated by filtration or crystallization. Other methods of synthesis, such as the reaction of 3,4-dimethoxybenzaldehyde with 4-phenylpiperazine in the presence of catalytic amounts of palladium or platinum, have also been reported.
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-[2-(4-phenylpiperazin-1-yl)ethoxy]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O5/c1-33-26-11-8-21(18-28(26)34-2)25-20-36-27-19-23(9-10-24(27)29(25)32)35-17-16-30-12-14-31(15-13-30)22-6-4-3-5-7-22/h3-11,18-20H,12-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTDHLSTGXHLOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCN4CCN(CC4)C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(pyrrolidine-1-carbonyl)azetidine-1-carbonyl]-1H-indole](/img/structure/B6502499.png)
![1-(2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}ethyl)piperidine-4-carboxamide](/img/structure/B6502505.png)
![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-4-ethyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6502513.png)
![3-(3,4-dimethoxyphenyl)-7-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-4H-chromen-4-one](/img/structure/B6502529.png)
![1-acetyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide](/img/structure/B6502533.png)



![(2Z)-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate](/img/structure/B6502556.png)
![1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-phenylpiperazine](/img/structure/B6502585.png)
![1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]azetidine-3-carboxamide](/img/structure/B6502587.png)
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide](/img/structure/B6502590.png)
![1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(thiophen-2-yl)methyl]azetidine-3-carboxamide](/img/structure/B6502598.png)
